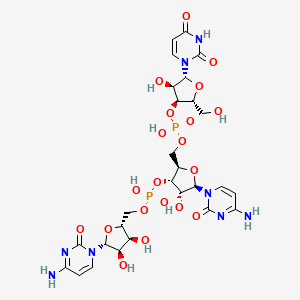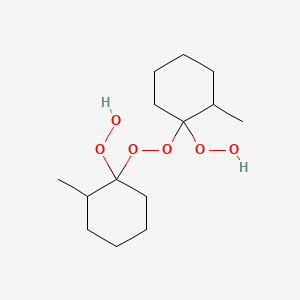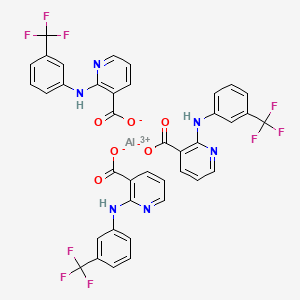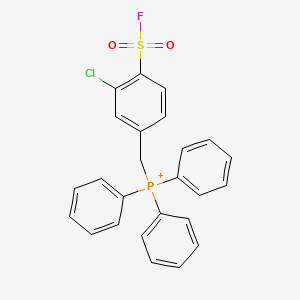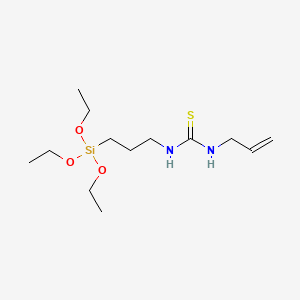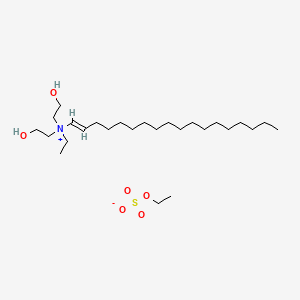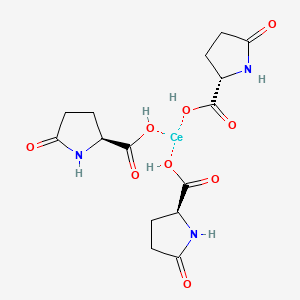
Propionic acid, ammonium copper salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionic acid, ammonium copper salt is a compound formed by the reaction of propionic acid with ammonium and copper ions. Propionic acid, also known as propanoic acid, is a naturally occurring carboxylic acid with the chemical formula C3H6O2. It is commonly used as a preservative in food and feed due to its antimicrobial properties. The ammonium copper salt of propionic acid combines the properties of propionic acid with the additional benefits of ammonium and copper ions, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of propionic acid, ammonium copper salt typically involves the neutralization of propionic acid with ammonium hydroxide and copper(II) hydroxide. The reaction can be represented as follows: [ \text{C3H6O2} + \text{NH4OH} + \text{Cu(OH)2} \rightarrow \text{(NH4)Cu(C3H5O2)2} + 2\text{H2O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale neutralization reactions in controlled environments. The process includes the careful addition of ammonium hydroxide and copper(II) hydroxide to propionic acid under specific temperature and pH conditions to ensure complete reaction and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Propionic acid, ammonium copper salt undergoes various chemical reactions, including:
Oxidation: Propionic acid can be oxidized to produce carbon dioxide and water.
Reduction: The copper ion in the compound can undergo reduction reactions.
Substitution: The ammonium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reactions with other metal salts can lead to the substitution of the ammonium ion.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Copper metal (Cu) and water (H2O).
Substitution: Formation of new metal propionates.
Wissenschaftliche Forschungsanwendungen
Propionic acid, ammonium copper salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Used as a preservative in food and feed, as well as in the production of other chemicals.
Wirkmechanismus
The mechanism of action of propionic acid, ammonium copper salt involves the disruption of microbial cell membranes by propionic acid, leading to the inhibition of microbial growth. The copper ions further enhance the antimicrobial effect by interacting with microbial enzymes and proteins, disrupting their function. The ammonium ions contribute to the overall stability and solubility of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium propionate: Another salt of propionic acid, commonly used as a food preservative.
Sodium propionate: Similar to calcium propionate, used in food preservation.
Potassium propionate: Also used as a preservative in food and feed.
Uniqueness
Propionic acid, ammonium copper salt is unique due to the combined effects of propionic acid, ammonium ions, and copper ions. This combination provides enhanced antimicrobial properties compared to other propionate salts, making it particularly effective in applications requiring strong antimicrobial action.
Eigenschaften
CAS-Nummer |
71745-82-9 |
|---|---|
Molekularformel |
C9H19CuNO6 |
Molekulargewicht |
300.80 g/mol |
IUPAC-Name |
azanium;copper;propanoate |
InChI |
InChI=1S/3C3H6O2.Cu.H3N/c3*1-2-3(4)5;;/h3*2H2,1H3,(H,4,5);;1H3/q;;;+2;/p-2 |
InChI-Schlüssel |
PWVCKWXFFHNILF-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[NH4+].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


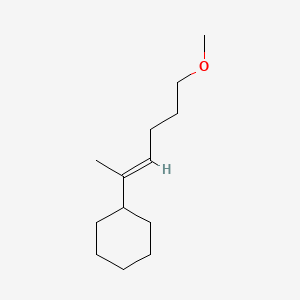

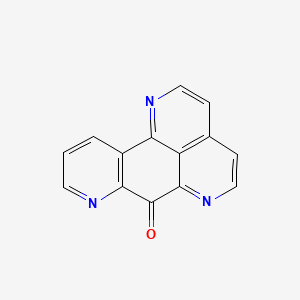
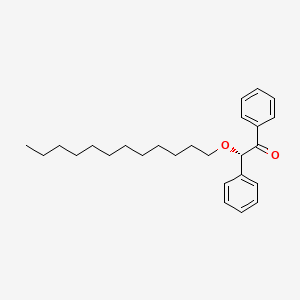
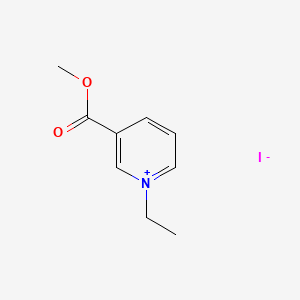
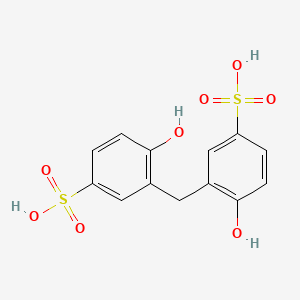
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
